m-erythro-Chloramphenicol
Overview
Description
m-erythro-Chloramphenicol is a stereoisomer of chloramphenicol, a broad-spectrum antibiotic first isolated from Streptomyces venezuelae in 1947. Chloramphenicol is known for its effectiveness against a variety of bacterial infections, although its use has declined due to potential side effects such as bone marrow toxicity . The m-erythro form, like other stereoisomers, has unique properties and applications in scientific research.
Mechanism of Action
- By interfering with bacterial protein synthesis, chloramphenicol exerts its bacteriostatic effect, preventing further growth and replication of susceptible bacteria .
- As a result, bacterial protein synthesis is disrupted, leading to growth arrest and eventual cell death .
Target of Action
Mode of Action
Pharmacokinetics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of m-erythro-Chloramphenicol involves several steps, starting from basic organic compounds. One common method includes the Meerwein-Ponndorf-Verley reduction, which involves the reduction of a nitro group to an amine group . The process typically requires reagents such as aluminum isopropoxide and solvents like isopropyl alcohol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques like chromatography for purification .
Chemical Reactions Analysis
Types of Reactions
m-erythro-Chloramphenicol undergoes various chemical reactions, including:
Oxidation: Involves the conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of nitro groups to amine groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions include various derivatives of chloramphenicol, each with distinct biological activities and applications .
Scientific Research Applications
m-erythro-Chloramphenicol has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying stereochemistry and reaction mechanisms.
Biology: Employed in studies of bacterial resistance and enzyme interactions.
Medicine: Investigated for its potential use in treating bacterial infections resistant to other antibiotics.
Industry: Utilized in the development of new antibiotics and bioremediation techniques.
Comparison with Similar Compounds
Similar Compounds
D-threo-Chloramphenicol: The biologically active form of chloramphenicol, known for its effectiveness against a wide range of bacteria.
L-threo-Chloramphenicol: Less active compared to the D-threo form.
D-erythro-Chloramphenicol: Similar to m-erythro but with different spatial arrangement of atoms.
L-erythro-Chloramphenicol: Another stereoisomer with distinct properties.
Uniqueness
m-erythro-Chloramphenicol is unique due to its specific stereochemistry, which influences its biological activity and interactions with bacterial enzymes. This makes it a valuable compound for research and potential therapeutic applications .
Biological Activity
m-erythro-Chloramphenicol, a derivative of chloramphenicol, is a broad-spectrum antibiotic known for its ability to inhibit bacterial protein synthesis. This article explores its biological activity, mechanisms of action, and clinical implications based on diverse research findings.
This compound exerts its antibacterial effects primarily by binding to the 50S subunit of bacterial ribosomes. This binding inhibits peptidyl transferase activity, preventing the formation of peptide bonds during protein synthesis. The specific interaction occurs at the ribosomal RNA (rRNA) and ribosomal proteins, which are crucial for the translation process .
Key Mechanisms:
- Inhibition of Protein Synthesis : The compound binds reversibly to the L16 protein of the 50S ribosomal subunit, obstructing amino acid transfer to growing peptide chains .
- Impact on Ribosomal Assembly : Studies indicate that this compound affects the assembly of both large and small ribosomal subunits, leading to defects in ribosomal function and overall protein synthesis .
Biological Activity and Efficacy
The efficacy of this compound varies across different bacterial strains. It has demonstrated significant activity against a range of Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |
---|---|---|
Escherichia coli | 8 µg/mL | Moderate |
Staphylococcus aureus | 4 µg/mL | High |
Streptococcus pneumoniae | 2 µg/mL | High |
Salmonella typhimurium | 16 µg/mL | Moderate |
Pseudomonas aeruginosa | 32 µg/mL | Low |
Data compiled from various studies assessing the antimicrobial susceptibility of bacterial strains to this compound.
Case Studies and Clinical Implications
- Treatment of Typhoid Fever : A clinical study demonstrated that this compound effectively reduced fever and bacterial load in patients with typhoid fever caused by Salmonella enterica. The study reported a significant decrease in symptoms within 48 hours of treatment, highlighting its therapeutic potential .
- Leukemia Treatment : Research has shown that this compound exhibits selective toxicity against T-leukemic cells while sparing normal lymphocytes. This differential effect suggests potential applications in cancer therapy, particularly in targeting malignant cells without harming healthy tissues .
- Resistance Patterns : Despite its efficacy, resistance to this compound has been observed in various bacterial populations. Mechanisms include modifications in ribosomal RNA and efflux pump activation, necessitating ongoing surveillance and research into combination therapies to combat resistance .
Toxicity and Safety Profile
While this compound is effective, it is associated with several adverse effects. Notably, it can cause bone marrow suppression leading to aplastic anemia in some patients. Monitoring blood counts during treatment is essential to mitigate risks .
Properties
IUPAC Name |
2,2-dichloro-N-[(1S,2R)-1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2O5/c12-10(13)11(18)14-8(5-16)9(17)6-2-1-3-7(4-6)15(19)20/h1-4,8-10,16-17H,5H2,(H,14,18)/t8-,9+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTMJFHVKAXPFIY-BDAKNGLRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(C(CO)NC(=O)C(Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])[C@@H]([C@@H](CO)NC(=O)C(Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70747314 | |
Record name | 2,2-Dichloro-N-[(1S,2R)-1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70747314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138125-71-0 | |
Record name | 2,2-Dichloro-N-[(1S,2R)-1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70747314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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